

Spectral Analysis of 2-Bromo-4-chlorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-chlorophenylacetic acid

Cat. No.: B1288859

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **2-Bromo-4-chlorophenylacetic acid** (CAS No: 52864-56-9; Molecular Formula: C₈H₆BrClO₂; Molecular Weight: 249.49 g/mol). Due to the limited availability of public experimental spectral data, this guide presents predicted spectral information based on computational models, alongside standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Bromo-4-chlorophenylacetic acid**.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.2	Multiplet	3H	Aromatic Protons (H-3, H-5, H-6)
~3.8	Singlet	2H	Methylene Protons (-CH ₂)
~11.0	Singlet (broad)	1H	Carboxylic Acid Proton (-COOH)

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~175	Carboxylic Acid Carbon (-COOH)
~135	Aromatic Carbon (C-Cl)
~133	Aromatic Carbon (C-Br)
~132	Aromatic Carbon (CH)
~130	Aromatic Carbon (CH)
~128	Aromatic Carbon (CH)
~125	Aromatic Carbon (C-CH ₂)
~40	Methylene Carbon (-CH ₂)

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600-1450	Medium-Strong	C=C stretch (Aromatic Ring)
~1300-1200	Medium	C-O stretch (Carboxylic Acid)
~850-750	Strong	C-H bend (Aromatic, out-of-plane)
~700-600	Medium-Strong	C-Cl stretch
~600-500	Medium-Strong	C-Br stretch

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
248/250/252	High	[M] ⁺ (Molecular ion with isotopic pattern for Br and Cl)
203/205/207	Medium	[M-COOH] ⁺
124/126	Medium	[C ₇ H ₄ Cl] ⁺
75	Low	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic compound like **2-Bromo-4-chlorophenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-4-chlorophenylacetic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean,

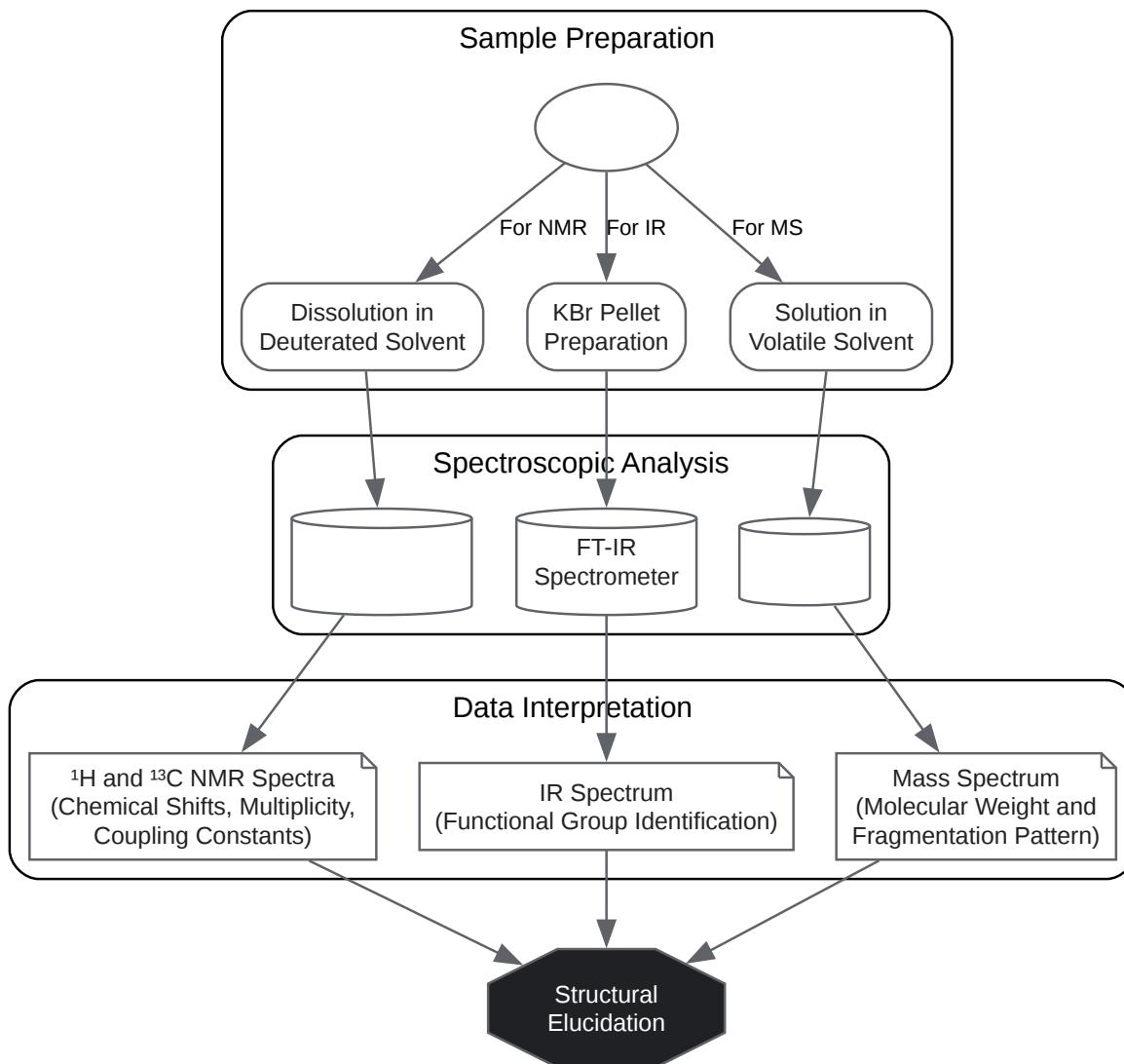
dry NMR tube.

- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of **2-Bromo-4-chlorophenylacetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR spectrometer and record a background spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)


- Sample Introduction (GC-MS): Dissolve a small amount of **2-Bromo-4-chlorophenylacetic acid** in a volatile organic solvent (e.g., dichloromethane or methanol). Inject a small volume

of the solution into the gas chromatograph (GC). The GC will separate the compound from any impurities before it enters the mass spectrometer.

- Ionization: In the mass spectrometer, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in an electron ionization (EI) source, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

- To cite this document: BenchChem. [Spectral Analysis of 2-Bromo-4-chlorophenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288859#2-bromo-4-chlorophenylacetic-acid-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com